

Comparative Analysis of Caffeoylquinic Acid Isomers in Molecular Docking Studies with Target Enzymes

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Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

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A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of the binding affinities of various caffeoylquinic acid (CQA) isomers with key protein targets. The information is supported by experimental data from molecular docking studies, with detailed methodologies provided for reproducibility.

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds abundant in various plants and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects. These compounds exist as numerous isomers, with the position and number of caffeoyl groups on the quinic acid core significantly influencing their interaction with biological targets. This guide summarizes the findings of comparative molecular docking studies to elucidate the structure-activity relationships of CQA isomers with several target enzymes implicated in different signaling pathways.

Quantitative Data Presentation

The following tables summarize the binding affinities of various mono- and di-caffeoylquinic acid isomers with different protein targets as determined by in silico molecular docking studies. Lower binding energy values and higher affinity scores indicate a more favorable interaction between the ligand and the protein.

Table 1: Comparative Docking of Monocaffeoylquinic Acid Isomers with p53 Tumor Suppressor Protein



Isomer	Common Name	Target Protein	Binding Energy (kcal/mol)	Inhibition Constant (Ki) (µM)
3-O- caffeoylquinic acid	Neochlorogenic acid	p53 (L1/S3 pocket)	-4.62	-
4-O- caffeoylquinic acid	Cryptochlorogeni c acid	p53 (L1/S3 pocket)	-5.41	108.52
5-O- caffeoylquinic acid	Chlorogenic acid	p53 (L1/S3 pocket)	-4.81	-
Data sourced from a study by an unspecified author, which utilized AutoDock software for the docking analysis[1].				

Table 2: Comparative Docking of Monocaffeoylquinic Acid Isomers with Bovine Serum Albumin (BSA)



Isomer	Common Name	Target Protein	LibDock Score
3-O-caffeoylquinic acid	Neochlorogenic acid	Bovine Serum Albumin	Not Specified
4-O-caffeoylquinic acid	Cryptochlorogenic acid	Bovine Serum Albumin	Not Specified
5-O-caffeoylquinic acid	Chlorogenic acid	Bovine Serum Albumin	Not Specified
A study by an unspecified author investigated these interactions using the Libdock module in Discovery Studio 4.0, but specific score values were not provided in the available snippets[2].			

Table 3: Comparative Docking of Dicaffeoylquinic Acid Isomers with Human Serum Albumin (HSA)



Isomer	Target Protein	Affinity Score (Site	Affinity Score (Site
3,4-di-O-caffeoylquinic acid	Human Serum Albumin	-155.3	-138.5
3,5-di-O-caffeoylquinic acid	Human Serum Albumin	-153.1	-133.4
5-O-caffeoylquinic acid (Chlorogenic Acid)	Human Serum Albumin	-112.3	-101.7
This study utilized the Molegro Virtual Docker to assess the binding of CQA isomers to HSA[3].			

Table 4: Comparative Docking of Caffeoylquinic Acid Isomers with an Unspecified Target "PAC"



Isomer	Binding Affinity (pKd) - Site 1	Binding Affinity (pKd) - Site 2	Binding Affinity (pKd) - Site 3	Binding Affinity (pKd) - Site 4	Binding Affinity (pKd) - Site 5
1,3- dicaffeoylquin ic acid	6.59	6.67	6.59	6.95	6.51
1,5- dicaffeoylquin ic acid	6.38	6.53	6.76	6.67	6.71
3,4- dicaffeoylquin ic acid	6.73	6.93	6.81	6.95	6.34
3,5- dicaffeoylquin ic acid	6.32	6.49	7.22	6.78	6.01
4,5- dicaffeoylquin ic acid	6.19	7.53	6.89	7.32	6.17
4- caffeoylquinic acid	6.01	6.34	5.9	5.77	5.41
5- caffeoylquinic acid	6.01	6.56	6.36	6.15	6.1

The specific

target protein

"PAC" and

the docking

software

used in this

study were

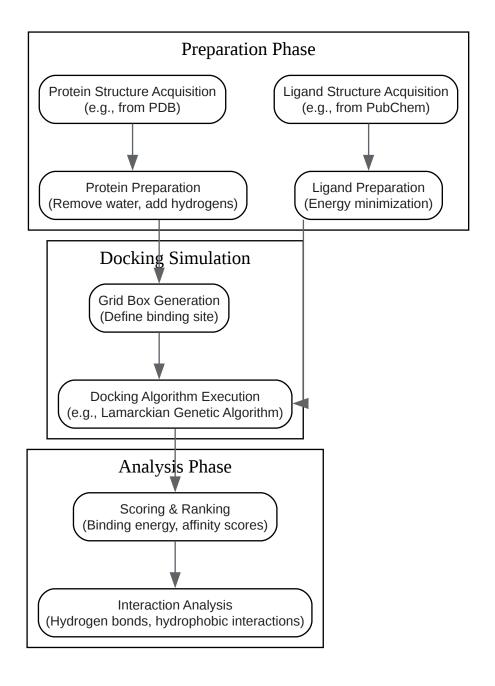
not identified



in the provided information[4]

Experimental Protocols

A generalized workflow for the comparative molecular docking studies cited is presented below. Specific parameters for individual studies are provided where available.





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A generalized workflow for in silico molecular docking studies.

Docking with p53 Tumor Suppressor Protein:

- Software: AutoDock[1].
- Ligand Preparation: The 3D structures of 3-O-caffeoylquinic acid (3CGA), 4-O-caffeoylquinic acid (4CGA), and 5-O-caffeoylquinic acid (5CGA) were prepared[1].
- Protein Preparation: The crystal structure of the p53 protein was obtained, and non-essential molecules were removed.
- Grid Parameters: A grid box was centered on the L1/S3 pocket of the p53 protein[1].
- Docking Algorithm: The Lamarckian Genetic Algorithm was employed for the docking calculations[1].

Docking with Bovine Serum Albumin (BSA):

- Software: Libdock module in Discovery Studio 4.0[2].
- Ligand Preparation: The 3D structures of 3-CQA, 4-CQA, and 5-CQA were downloaded from the PubChem database[2].
- Protein Preparation: The crystal structure of BSA (PDB ID: 4OR0) was obtained from the Protein Data Bank. Water molecules were removed, polar hydrogens were added, and the energy was minimized[2].
- Binding Site: The binding site was defined based on the location of the original cocrystallized ligand[2].

Docking with Human Serum Albumin (HSA):

Software: Molegro Virtual Docker[3].



- Protein Preparation: The crystal structures of HSA complexed with warfarin (for site I) and diazepam (for site II) were used as receptors[3].
- Ligands: Chlorogenic acid, 3,4-di-O-caffeoylquinic acid, and 3,5-di-O-caffeoylquinic acid were docked into both binding sites[3].

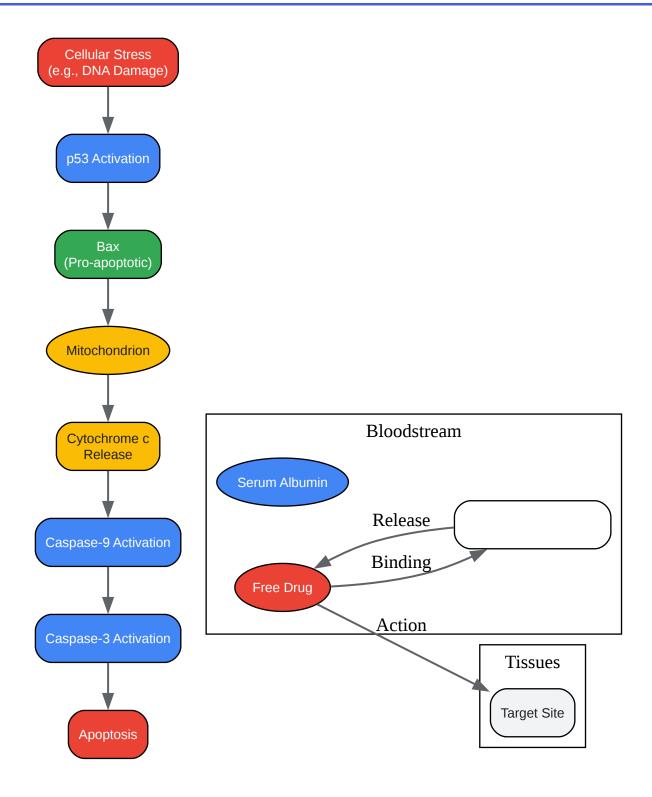
Signaling Pathways of Target Enzymes

The following diagrams illustrate the signaling pathways associated with the target enzymes discussed in this guide.

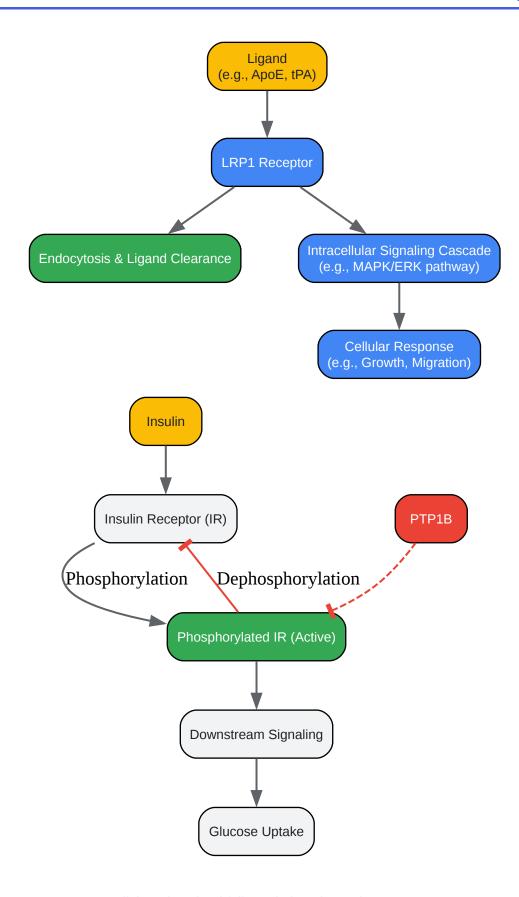
p53 Signaling Pathway in Apoptosis

The p53 tumor suppressor protein plays a crucial role in cellular stress response, including the induction of apoptosis (programmed cell death). Upon activation by cellular stressors like DNA damage, p53 can initiate apoptosis through both intrinsic and extrinsic pathways.









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- To cite this document: BenchChem. [Comparative Analysis of Caffeoylquinic Acid Isomers in Molecular Docking Studies with Target Enzymes]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15567342#comparative-dockingstudies-of-caffeoylquinic-acid-isomers-with-target-enzymes]

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